Phosphorodiamidic acid, N,N'-dibutyl-N,N'-dimethyl-, phenyl ester
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Overview
Description
Phosphorodiamidic acid, N,N'-dibutyl-N,N'-dimethyl-, phenyl ester (also known as PBuDMA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBuDMA is a colorless liquid that is soluble in organic solvents and has a molecular weight of 368.5 g/mol.
Mechanism Of Action
The mechanism of action of PBuDMA is not fully understood, but it is believed to interact with biological molecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces. PBuDMA has been shown to form stable complexes with a variety of molecules, including proteins, nucleic acids, and small molecules.
Biochemical And Physiological Effects
PBuDMA has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for various applications. In biochemistry, PBuDMA has been used as a substrate for the development of enzyme assays, and its ability to form stable complexes with proteins has been used to study protein-ligand interactions. In pharmacology, PBuDMA has been investigated for its potential as a drug carrier due to its ability to form stable complexes with drugs.
Advantages And Limitations For Lab Experiments
PBuDMA has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, PBuDMA can be difficult to handle due to its sensitivity to moisture and air, and it can be challenging to obtain large quantities of PBuDMA due to its high cost.
Future Directions
There are several future directions for research on PBuDMA, including the development of new synthesis methods to improve yield and purity, the investigation of PBuDMA as a drug carrier for targeted drug delivery, and the exploration of PBuDMA as a monomer for the synthesis of functional polymers with unique properties.
Conclusion
In conclusion, PBuDMA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBuDMA can be synthesized using various methods, and it has been extensively studied for its potential applications in materials science, biochemistry, and pharmacology. PBuDMA has several advantages for lab experiments, including its high purity and solubility in organic solvents, but it also has limitations due to its sensitivity to moisture and air. There are several future directions for research on PBuDMA, including the development of new synthesis methods and the investigation of PBuDMA as a drug carrier for targeted drug delivery.
Synthesis Methods
PBuDMA can be synthesized using various methods, including the reaction of N,N-dimethylbutylamine with phosphorus oxychloride and phenol in the presence of a base. Another method involves the reaction of N,N-dimethylbutylamine with phenyl chloroformate and triethylamine in an organic solvent. The yield of PBuDMA using these methods is typically high, and the purity can be improved through recrystallization or distillation.
Scientific Research Applications
PBuDMA has been extensively studied for its potential applications in various fields, including materials science, biochemistry, and pharmacology. In materials science, PBuDMA has been used as a monomer in the synthesis of functional polymers with unique properties, such as high thermal stability and optical properties. In biochemistry, PBuDMA has been used as a substrate for the development of enzyme assays and as a tool for studying protein-ligand interactions. In pharmacology, PBuDMA has been investigated for its potential as a drug carrier due to its ability to form stable complexes with drugs.
properties
CAS RN |
16613-92-6 |
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Product Name |
Phosphorodiamidic acid, N,N'-dibutyl-N,N'-dimethyl-, phenyl ester |
Molecular Formula |
C16H29N2O2P |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
N-[[butyl(methyl)amino]-phenoxyphosphoryl]-N-methylbutan-1-amine |
InChI |
InChI=1S/C16H29N2O2P/c1-5-7-14-17(3)21(19,18(4)15-8-6-2)20-16-12-10-9-11-13-16/h9-13H,5-8,14-15H2,1-4H3 |
InChI Key |
HMMSDCDWINKIDT-UHFFFAOYSA-N |
SMILES |
CCCCN(C)P(=O)(N(C)CCCC)OC1=CC=CC=C1 |
Canonical SMILES |
CCCCN(C)P(=O)(N(C)CCCC)OC1=CC=CC=C1 |
Other CAS RN |
16613-92-6 |
synonyms |
N,N'-Dibutyl-N,N'-dimethyldiamidophosphoric acid phenyl ester |
Origin of Product |
United States |
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